molecular formula C13H17N3O2S B10921440 N-[1-(3-methylbenzyl)-1H-pyrazol-4-yl]ethanesulfonamide

N-[1-(3-methylbenzyl)-1H-pyrazol-4-yl]ethanesulfonamide

Cat. No.: B10921440
M. Wt: 279.36 g/mol
InChI Key: BWKMMJXCZLZNOJ-UHFFFAOYSA-N
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Description

N~1~-[1-(3-Methylbenzyl)-1H-pyrazol-4-yl]-1-ethanesulfonamide is an organic compound that belongs to the class of sulfonamides This compound is characterized by the presence of a pyrazole ring substituted with a 3-methylbenzyl group and an ethanesulfonamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-[1-(3-Methylbenzyl)-1H-pyrazol-4-yl]-1-ethanesulfonamide typically involves the following steps:

    Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-diketone under acidic conditions.

    Substitution with 3-Methylbenzyl Group: The pyrazole ring is then reacted with 3-methylbenzyl chloride in the presence of a base such as potassium carbonate to introduce the 3-methylbenzyl group.

    Introduction of the Ethanesulfonamide Group: Finally, the compound is treated with ethanesulfonyl chloride in the presence of a base like triethylamine to form the ethanesulfonamide group.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification processes to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

N~1~-[1-(3-Methylbenzyl)-1H-pyrazol-4-yl]-1-ethanesulfonamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfonamide group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of sulfone derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of substituted sulfonamides.

Scientific Research Applications

N~1~-[1-(3-Methylbenzyl)-1H-pyrazol-4-yl]-1-ethanesulfonamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic effects, particularly in the treatment of bacterial infections due to its sulfonamide group.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N1-[1-(3-Methylbenzyl)-1H-pyrazol-4-yl]-1-ethanesulfonamide involves its interaction with specific molecular targets. The sulfonamide group can mimic the structure of para-aminobenzoic acid (PABA), a substrate for bacterial dihydropteroate synthase. By inhibiting this enzyme, the compound can prevent the synthesis of folic acid in bacteria, leading to their death.

Comparison with Similar Compounds

Similar Compounds

  • N~1~-[1-(3-Methylbenzyl)-1H-pyrazol-3-yl]nicotinamide
  • 5-Bromo-N~2~-[1-(3-Methylbenzyl)-1H-pyrazol-4-yl]-2-thiophenesulfonamide

Uniqueness

N~1~-[1-(3-Methylbenzyl)-1H-pyrazol-4-yl]-1-ethanesulfonamide is unique due to its specific substitution pattern on the pyrazole ring and the presence of both a 3-methylbenzyl group and an ethanesulfonamide group. This combination of functional groups imparts distinct chemical properties and biological activities, making it a valuable compound for research and potential therapeutic applications.

Properties

Molecular Formula

C13H17N3O2S

Molecular Weight

279.36 g/mol

IUPAC Name

N-[1-[(3-methylphenyl)methyl]pyrazol-4-yl]ethanesulfonamide

InChI

InChI=1S/C13H17N3O2S/c1-3-19(17,18)15-13-8-14-16(10-13)9-12-6-4-5-11(2)7-12/h4-8,10,15H,3,9H2,1-2H3

InChI Key

BWKMMJXCZLZNOJ-UHFFFAOYSA-N

Canonical SMILES

CCS(=O)(=O)NC1=CN(N=C1)CC2=CC=CC(=C2)C

Origin of Product

United States

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